molecular formula C7H5Cl4N B14316936 2,3-Bis(dichloromethyl)pyridine CAS No. 113075-26-6

2,3-Bis(dichloromethyl)pyridine

Cat. No.: B14316936
CAS No.: 113075-26-6
M. Wt: 244.9 g/mol
InChI Key: UQEZMQRAPBNHDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-lutidine. This process can be carried out in the vapor phase at elevated temperatures (around 350°C) using chlorine gas. The reaction conditions, such as residence time and chlorine to 2,3-lutidine mole ratio, are crucial for obtaining the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The vapor phase chlorination method is preferred due to its efficiency and scalability. The process involves careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2,3-Bis(dichloromethyl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of herbicides and pharmaceutical agents .

Mechanism of Action

The mechanism of action of 2,3-Bis(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The dichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .

Comparison with Similar Compounds

Properties

CAS No.

113075-26-6

Molecular Formula

C7H5Cl4N

Molecular Weight

244.9 g/mol

IUPAC Name

2,3-bis(dichloromethyl)pyridine

InChI

InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-12-5(4)7(10)11/h1-3,6-7H

InChI Key

UQEZMQRAPBNHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

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